Cas no 58241-12-6 (Phenyl 2,2-diphenylacetate)
Phenyl 2,2-diphenylacetate structure
Product Name:Phenyl 2,2-diphenylacetate
Numero CAS:58241-12-6
MF:C20H16O2
MW:288.339845657349
CID:1609403
PubChem ID:257688
Update Time:2025-04-21
Phenyl 2,2-diphenylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenyl 2,2-diphenylacetate
- Phenyl diphenylacetate
- benzeneacetic acid, |A-phenyl-, phenyl ester
- AC1Q61JQ
- AC1L5XBH
- ChemDiv3_001297
- Diphenyl-essigsaeure-phenylester
- NSC86081
- diphenyl-acetic acid phenyl ester
- AN-329/10867050
- SureCN2516637
- Phenyl diphenylacetate; benzeneacetic acid, |A-phenyl-, phenyl ester; AC1Q61JQ; AC1L5XBH; ChemDiv3_001297; Diphenyl-essigsaeure-phenylester; NSC86081; diphenyl-acetic acid phenyl ester; AN-329/10867050; SureCN2516637; phenyl diphenylacetate;
- HMS1476K21
- NSC 86081
- 58241-12-6
- BRD-K90552161-001-01-9
- CCG-279589
- DTXSID50206974
- ACETIC ACID, DIPHENYL-, PHENYL ESTER
- AKOS000490980
- UNII-H0KCH0BO2V
- SR-01000419793-1
- phenyl diphenyl-acetate
- STK028010
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, PHENYL ESTER
- H0KCH0BO2V
- PEDA
- IDI1_020263
- SR-01000419793
- NSC-86081
- NCGC00172803-01
- SCHEMBL2516637
-
- Inchi: 1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
- Chiave InChI: YKWNDAOEJQMLGH-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 288.11508
- Massa monoisotopica: 288.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 316
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 448.4°C at 760 mmHg
- Punto di infiammabilità: 142.4°C
- Indice di rifrazione: 1.603
- PSA: 26.3
Phenyl 2,2-diphenylacetate Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
58241-12-6 (Phenyl 2,2-diphenylacetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti